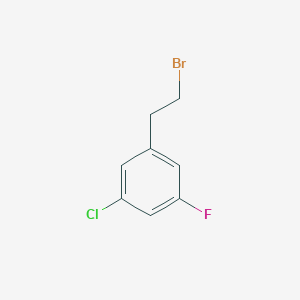
3-Chloro-5-fluorophenethyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluorophenethyl bromide is an organic compound with the molecular formula C8H8BrClF It is a derivative of phenethyl bromide, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluorophenethyl bromide typically involves the bromination of 3-Chloro-5-fluorotoluene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of a bromine atom at the benzylic position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluorophenethyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzylic position can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form 3-Chloro-5-fluorophenethyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) can be used to replace the bromine atom with an azide group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: 3-Chloro-5-fluoro-phenethyl azide
Oxidation: 3-Chloro-5-fluoro-benzyl ketone or 3-Chloro-5-fluoro-benzoic acid
Reduction: 3-Chloro-5-fluoro-phenethyl alcohol
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluorophenethyl bromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to develop new drugs with potential therapeutic effects, particularly in targeting specific biological pathways.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluorophenethyl bromide depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool for studying molecular interactions and developing new therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5-fluorotoluene: A precursor in the synthesis of 3-Chloro-5-fluorophenethyl bromide.
3-Chloro-5-fluorophenethyl alcohol: A reduction product of this compound.
3-Chloro-5-fluoro-benzyl ketone: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and selectivity in various reactions, making it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C8H7BrClF |
|---|---|
Molekulargewicht |
237.49 g/mol |
IUPAC-Name |
1-(2-bromoethyl)-3-chloro-5-fluorobenzene |
InChI |
InChI=1S/C8H7BrClF/c9-2-1-6-3-7(10)5-8(11)4-6/h3-5H,1-2H2 |
InChI-Schlüssel |
VASIAYMYNDQBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1F)Cl)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


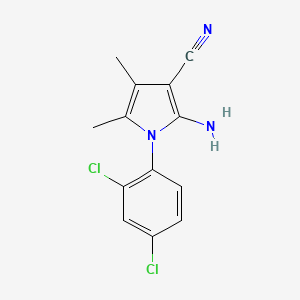
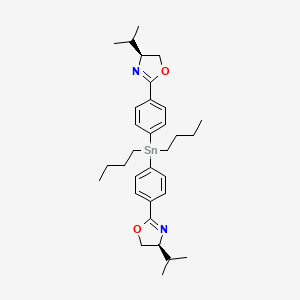
![2-Acetylbenzo[d]oxazole-4-carboxamide](/img/structure/B12868953.png)

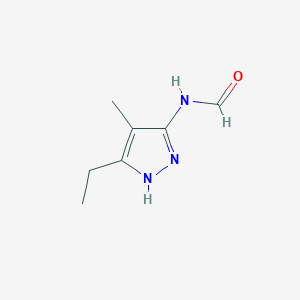

![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
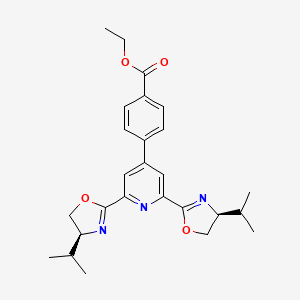
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)
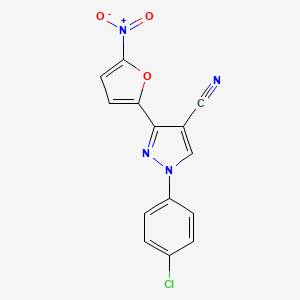
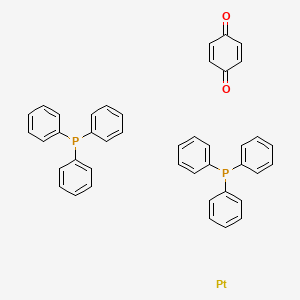


![6-Ethyl-N,N,1,3-tetramethyl-1,6-dihydroimidazo[4,5-c]pyrazol-5-amine](/img/structure/B12869024.png)
